Insulin-like growth factor I (57-70)

Description

Overview of the Insulin-like Growth Factor Axis Components

The IGF system is comprised of three main categories of proteins: ligands, receptors, and binding proteins.

The primary ligands of the IGF system are IGF-I, IGF-II, and insulin (B600854). IGF-I and IGF-II are single-chain polypeptides that share a high degree of structural similarity with proinsulin. nih.gov IGF-I, a 70-amino-acid peptide, is a primary mediator of the effects of growth hormone and is crucial for childhood growth and anabolic processes in adults. clinicalgate.comnih.gov IGF-II, a 67-amino-acid peptide, is thought to be a key growth factor during early development. wikipedia.org Insulin, a hormone central to glucose metabolism, can also interact with components of the IGF system, albeit with different affinities. wikipedia.org

The biological actions of the IGF ligands are mediated by specific cell-surface receptors. The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that binds both IGF-I and IGF-II with high affinity and is the primary mediator of their growth-promoting and cell survival signals. nih.gov The Insulin Receptor (IR) primarily binds insulin to regulate glucose homeostasis but can also be activated by IGFs, particularly IGF-II. The Insulin-like Growth Factor 2 Receptor (IGF-2R), also known as the cation-independent mannose-6-phosphate (B13060355) receptor, binds IGF-II and functions mainly as a clearance receptor, removing excess IGF-II from circulation. wikipedia.org Furthermore, hybrid receptors, formed from the association of an IGF-1R hemi-receptor and an IR hemi-receptor, exist and exhibit distinct ligand-binding and signaling properties.

The bioavailability and activity of IGFs are modulated by a family of six high-affinity Insulin-like Growth Factor Binding Proteins (IGFBPs), designated IGFBP-1 through IGFBP-6. nih.gov These proteins bind to IGF-I and IGF-II in the circulation and extracellular fluids, thereby extending their half-life and controlling their access to receptors. nih.gov IGFBPs can either inhibit or enhance IGF actions depending on the specific binding protein, its post-translational modifications, and the cellular context.

Structural Overview of Full-Length IGF-I and its Functional Domains

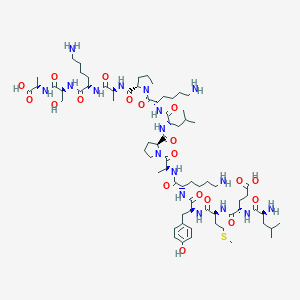

Full-length human IGF-I is a single polypeptide chain of 70 amino acids with a molecular weight of approximately 7,649 daltons. clinicalgate.comnih.gov Its structure is homologous to proinsulin and is organized into four distinct domains: the B-domain (residues 1-29), the C-domain (residues 30-41), the A-domain (residues 42-62), and the D-domain (residues 63-70). nih.gov Three intramolecular disulfide bonds contribute to its stable tertiary structure. nih.gov The B and A domains are structurally analogous to the B and A chains of insulin. The C-domain is a linker peptide that connects the B and A domains and is analogous to the C-peptide of proinsulin, though it is not cleaved in mature IGF-I. nih.gov The D-domain is a short carboxy-terminal extension. The various domains of IGF-I are crucial for its interactions with receptors and binding proteins, thereby dictating its biological activity.

Structure

2D Structure

Properties

CAS No. |

123618-03-1 |

|---|---|

Molecular Formula |

C71H119N17O19S |

Molecular Weight |

1546.9 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C71H119N17O19S/c1-39(2)35-46(75)59(94)80-49(26-27-57(91)92)62(97)82-50(28-34-108-8)63(98)84-53(37-44-22-24-45(90)25-23-44)65(100)81-47(17-9-12-29-72)60(95)77-42(6)69(104)87-32-15-21-56(87)68(103)85-52(36-40(3)4)64(99)83-51(19-11-14-31-74)70(105)88-33-16-20-55(88)67(102)76-41(5)58(93)79-48(18-10-13-30-73)61(96)86-54(38-89)66(101)78-43(7)71(106)107/h22-25,39-43,46-56,89-90H,9-21,26-38,72-75H2,1-8H3,(H,76,102)(H,77,95)(H,78,101)(H,79,93)(H,80,94)(H,81,100)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,96)(H,91,92)(H,106,107)/t41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |

InChI Key |

QNMSBPIUDJENJT-OPRBGXDKSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |

Other CAS No. |

123618-03-1 |

sequence |

LEMYKAPLKPAKSA |

Synonyms |

IGF-1 (57-70) insulin-like growth factor I (57-70) somatomedin C (57-70) |

Origin of Product |

United States |

Intracellular Signal Transduction Initiated by Insulin Like Growth Factor I 57 70

Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Cascade

There is no direct scientific evidence to suggest that Insulin-like growth factor I (57-70) independently activates the PI3K/Akt signaling cascade. The activation of this pathway is a well-documented effect of the full-length IGF-I, which involves the recruitment and phosphorylation of specific substrate proteins.

Recruitment and Phosphorylation of Insulin (B600854) Receptor Substrates (IRS-1/2)

Specific research detailing the recruitment and phosphorylation of Insulin Receptor Substrates (IRS-1/2) by the IGF-I (57-70) fragment is not available.

Downstream Activation of mTOR and p70S6 Kinase Pathways

There is no information available in the scientific literature to confirm that Insulin-like growth factor I (57-70) leads to the downstream activation of the mTOR and p70S6 Kinase pathways.

Modulation of Ras/Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The ability of the Insulin-like growth factor I (57-70) fragment to modulate the Ras/MAPK/ERK pathway has not been documented in scientific studies. This pathway is a critical component of the cellular response to the full-length IGF-I.

SHC/Grb2/SOS Complex Formation and Ras Activation

There is no evidence to support the involvement of Insulin-like growth factor I (57-70) in the formation of the SHC/Grb2/SOS complex and the subsequent activation of Ras.

ERK Translocation and Gene Expression Regulation

The effect of the IGF-I (57-70) fragment on ERK translocation and the regulation of gene expression is currently unknown.

Potential Activation of JAK/STAT Signaling Pathway

While the full-length IGF-I has been shown to potentially activate the JAK/STAT signaling pathway, there is no specific research indicating that the Insulin-like growth factor I (57-70) fragment shares this capability.

Based on a comprehensive review of scientific literature, there is no available information regarding the intracellular signal transduction or crosstalk with other cellular signaling networks for the specific peptide fragment Insulin-like growth factor I (57-70).

The vast body of research on Insulin-like growth factor I (IGF-I) signaling and its integration with other pathways pertains to the full-length, 70-amino acid protein. This mature IGF-I protein binds to the IGF-I receptor (IGF-IR) to initiate a cascade of intracellular events, primarily through the PI3K/Akt and RAS/MAPK pathways. It is this full-length protein that engages in extensive crosstalk with signaling networks of other growth factors, cytokines, and hormones, influencing cellular processes like growth, proliferation, and survival.

The user-specified subject, "Insulin-like growth factor I (57-70)," is a 14-amino acid fragment from the C-terminus (D-domain) of the mature IGF-I protein. Current scientific data does not indicate that this specific fragment possesses independent biological activity, binds to cellular receptors, or initiates intracellular signaling. Consequently, information on its crosstalk and integration with other cellular signaling networks is not available.

Therefore, the requested article section cannot be generated with scientific accuracy. Providing information on the full-length IGF-I protein would be inappropriate and misleading as it does not pertain to the specified compound, "Insulin-like growth factor I (57-70)."

Cellular and Molecular Biological Effects of Insulin Like Growth Factor I 57 70

Influence on Cell Proliferation and Cell Cycle Progression

The impact of Insulin-like growth factor I (57-70) on cell proliferation and the intricate machinery of the cell cycle remains an area of active investigation, with current preclinical data suggesting a nuanced role. Unlike the potent mitogenic effects of the full-length IGF-I protein, which robustly drives cells from G1 to S phase, the (57-70) fragment does not appear to be a primary driver of cell division.

Research on various cell lines indicates that the IGF-I (57-70) peptide does not independently stimulate significant increases in cell numbers. However, some studies suggest a potential modulatory role, where its presence may influence the cellular response to other growth factors. The precise mechanisms by which it may exert such effects are not yet fully understood but could involve interactions with cell surface components or intracellular signaling molecules that indirectly affect cell cycle checkpoints. Further research is required to delineate the specific pathways and molecular interactions through which this peptide fragment may influence cell cycle progression.

Regulation of Cell Survival and Apoptosis Pathways

In contrast to its limited role in proliferation, emerging evidence from preclinical models suggests that Insulin-like growth factor I (57-70) may play a more significant role in the regulation of cell survival and apoptosis. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in numerous diseases.

Studies have begun to explore the anti-apoptotic potential of the IGF-I (57-70) fragment. It is hypothesized that this peptide may contribute to cell survival by modulating key components of the apoptotic cascade. This could involve the inhibition of pro-apoptotic proteins or the activation of pro-survival signaling pathways. While the full-length IGF-I is a well-established inhibitor of apoptosis, the specific contribution of the (57-70) domain to this function is an area of growing interest. The potential for this smaller peptide to mimic some of the survival-promoting effects of the parent molecule warrants further investigation to understand its therapeutic potential in conditions characterized by excessive cell death.

Modulation of Cellular Differentiation Processes

The differentiation of cells into specialized types is a fundamental process in development and tissue repair. Preclinical studies are beginning to shed light on the potential of Insulin-like growth factor I (57-70) to modulate these intricate cellular differentiation processes. The effects appear to be cell-type specific and context-dependent.

For instance, in the context of myogenesis, the process of muscle cell formation, the C-terminal peptides of IGF-I, which include the (57-70) sequence, have been implicated in promoting the differentiation of myoblasts into mature muscle fibers. tandfonline.com It is suggested that this fragment may act in concert with other factors to guide the myogenic program. Similarly, in the realm of neurogenesis, there is emerging interest in the role of IGF-I fragments in neuronal differentiation. While the data is still preliminary, it points towards a potential role for the (57-70) peptide in influencing the maturation of neural progenitor cells.

| Cell Type | Observed Effect | Key Findings |

|---|---|---|

| Myoblasts | Promotes Differentiation | Studies on C-terminal IGF-I peptides suggest a role in enhancing the fusion of myoblasts to form myotubes. tandfonline.com |

| Neural Progenitor Cells | Potential Influence on Maturation | Preliminary research indicates a possible contribution to the differentiation of neural progenitors, though mechanisms are unclear. |

Effects on Cellular Metabolism (e.g., Glucose Uptake, Protein Synthesis, Lipid Metabolism)

The influence of Insulin-like growth factor I (57-70) on cellular metabolism is an area where its effects may diverge significantly from the well-characterized actions of the full IGF-I protein. While full-length IGF-I has potent insulin-like effects, including the stimulation of glucose uptake and protein synthesis, the metabolic activities of the (57-70) fragment are more subtle and are still being elucidated.

Current preclinical evidence does not support a direct and potent role for the IGF-I (57-70) peptide in stimulating glucose transport into cells. Similarly, its independent effect on promoting protein synthesis appears to be limited compared to the robust anabolic actions of the complete IGF-I molecule. youtube.com However, some research suggests that C-terminal peptides of IGF-I might have indirect or modulatory roles in metabolic processes. For example, they could influence the expression of metabolic enzymes or transporters, thereby subtly altering cellular energy balance. The precise nature and significance of these metabolic effects are yet to be fully determined.

Impact on Angiogenesis-Related Cellular Events in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and various pathological conditions. Preclinical studies have begun to explore the potential impact of Insulin-like growth factor I (57-70) on cellular events related to angiogenesis, with initial findings suggesting a potential, albeit indirect, role.

While the full-length IGF-I is a known promoter of angiogenesis, the specific contribution of the (57-70) fragment is less clear. Some preclinical models suggest that C-domain peptides of IGF-I may not be potent angiogenic factors on their own. However, they might modulate the angiogenic response to other growth factors. For example, they could influence the expression of receptors for angiogenic factors on endothelial cells or affect the degradation of the extracellular matrix, a crucial step in vessel sprouting. These preliminary findings open avenues for further research to understand how this peptide fragment might participate in the complex regulation of blood vessel formation.

Neurotrophic Activities in Preclinical Models (e.g., Neurogenesis, Synaptogenesis, Neuroprotection)

The nervous system is a key target for the actions of IGF-I, and preclinical research is uncovering the potential neurotrophic activities of the Insulin-like growth factor I (57-70) fragment. These activities encompass the promotion of new neuron formation (neurogenesis), the formation of synapses (synaptogenesis), and the protection of existing neurons from damage (neuroprotection).

| Neurotrophic Activity | Observed Effects in Preclinical Models | Potential Mechanisms |

|---|---|---|

| Neurogenesis | May support the survival and differentiation of new neurons. frontiersin.org | Modulation of signaling pathways involved in neuronal development. |

| Synaptogenesis | Potential role in the formation and maintenance of synapses. | Influence on the expression of synaptic proteins. |

| Neuroprotection | May protect neurons from damage and cell death. | Activation of pro-survival pathways and inhibition of apoptotic signals. |

Role in Skeletal Muscle Regeneration and Myogenesis in Preclinical Models

Skeletal muscle has a remarkable capacity for regeneration following injury, a process that is heavily influenced by growth factors. Preclinical research has highlighted a potentially significant role for Insulin-like growth factor I (57-70) in skeletal muscle regeneration and myogenesis.

The C-terminal peptides of IGF-I, which encompass the (57-70) sequence, have been shown to be involved in the activation of satellite cells, the resident stem cells of skeletal muscle. nih.gov Following muscle injury, these peptides may contribute to the proliferation and subsequent differentiation of satellite cells into myoblasts, which then fuse to form new muscle fibers. mdpi.com This suggests that the IGF-I (57-70) fragment could be an important mediator of the muscle repair process, acting locally to promote the formation of new muscle tissue. The precise signaling pathways through which this peptide exerts its effects on myogenesis are an active area of investigation. nih.gov

Comparative Functional Analysis: Insulin Like Growth Factor I 57 70 Versus Full Length Igf I

Assessment of Relative Receptor Binding Affinities and Signaling Potencies

No available data.

Comparison of Cellular and Molecular Biological Responses

No available data.

Elucidation of Agonistic, Antagonistic, or Modulatory Roles of the Fragment

No available data.

Investigation of Potential Non-Canonical or Ligand-Independent Actions of the Fragment

No available data.

Advanced Research Methodologies for Studying Insulin Like Growth Factor I 57 70

Biophysical Techniques for Studying Peptide-Receptor and Peptide-Binding Protein Interactions

Understanding the initial molecular recognition events between IGF-I (57-70) and its binding partners, such as the IGF-I receptor (IGF-1R) and the various IGF-binding proteins (IGFBPs), is fundamental to deciphering its biological role. unc.edunih.gov Biophysical techniques provide quantitative data on these interactions, offering insights into binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. In the context of IGF-I (57-70), one interacting partner (e.g., the IGF-1R extracellular domain or an IGFBP) is immobilized on a sensor chip, and the peptide fragment is flowed over the surface. The binding event is detected as a change in the refractive index, allowing for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand (IGF-I (57-70)) to a macromolecule (receptor or binding protein) in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). These parameters help to understand the driving forces behind the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide atomic-level structural information about the peptide and its binding partners in solution. Techniques like Chemical Shift Perturbation (CSP) can identify the specific amino acid residues at the interface of the peptide-protein complex. This allows for the mapping of the binding site of IGF-I (57-70) on the IGF-1R or IGFBPs.

| Technique | Parameters Measured | Application to IGF-I (57-70) Research |

| Surface Plasmon Resonance (SPR) | Association rate (k_a), Dissociation rate (k_d), Affinity (K_D) | Quantifying the binding strength and kinetics of IGF-I (57-70) to IGF-1R and various IGFBPs. |

| Isothermal Titration Calorimetry (ITC) | Affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Determining the thermodynamic driving forces of the binding interaction. |

| Nuclear Magnetic Resonance (NMR) | 3D structure, Binding site mapping | Identifying the specific amino acid residues involved in the interaction between the peptide and its binding partners. |

High-Throughput Screening (HTS) Assays for Functional Characterization of Peptide Activity

High-throughput screening assays are essential for rapidly evaluating the biological activity of peptide fragments like IGF-I (57-70) across a large number of samples or conditions. These assays can be designed to measure various cellular responses, from receptor activation to downstream functional outcomes.

Receptor Phosphorylation Assays: The binding of a ligand to the IGF-1R induces autophosphorylation of tyrosine residues in the receptor's intracellular kinase domain, initiating downstream signaling. bioscientifica.comnih.gov HTS-compatible assays, such as AlphaLISA® or HTRF® (Homogeneous Time-Resolved Fluorescence), can quantify the levels of phosphorylated IGF-1R in cell lysates, providing a direct measure of receptor activation by IGF-I (57-70).

Reporter Gene Assays: These cell-based assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to IGF-I signaling pathways. Cells are engineered to express this construct, and upon stimulation with IGF-I (57-70), activation of the signaling cascade leads to the expression of the reporter protein, which can be easily quantified.

Cell Proliferation and Viability Assays: A key function of IGF-I is the promotion of cell proliferation and survival. frontiersin.org HTS methods, such as those using tetrazolium salts (e.g., MTT, MTS) or ATP quantification (e.g., CellTiter-Glo®), can be used to measure the effect of IGF-I (57-70) on the proliferation and viability of various cell types in a multi-well plate format.

Application of Cellular and Molecular Biology Techniques for Pathway Analysis

Once receptor activation is confirmed, it is crucial to delineate the specific intracellular signaling pathways modulated by IGF-I (57-70). Cellular and molecular biology techniques are employed to investigate the key signaling nodes downstream of the IGF-1R. The two primary signaling cascades activated by the IGF-1R are the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. To study the effect of IGF-I (57-70), cells are treated with the peptide, and lysates are analyzed using antibodies that specifically recognize the phosphorylated (activated) forms of key signaling proteins like Akt, mTOR, ERK1/2 (MAPK), and S6 kinase. nih.gov

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is used to measure changes in gene expression in response to IGF-I (57-70) stimulation. This can reveal the transcriptional programs activated by the peptide, such as the upregulation of genes involved in cell cycle progression, protein synthesis, or cell survival.

Immunofluorescence and Confocal Microscopy: These imaging techniques use fluorescently labeled antibodies to visualize the subcellular localization of proteins. This can be used to track the translocation of signaling molecules (e.g., the nuclear translocation of ERK or transcription factors) following treatment with the IGF-I (57-70) fragment.

Development and Utilization of Genetically Engineered Cell Lines for Fragment Studies

To precisely define the molecular requirements for the action of IGF-I (57-70), researchers utilize genetically engineered cell lines. These tools allow for the study of the peptide's activity in a controlled genetic background, isolating the effects of specific components of the signaling pathway.

Receptor Knockout/Knockdown Cells: Using technologies like CRISPR-Cas9 or RNA interference (siRNA, shRNA), cell lines can be generated that lack the IGF-1R. Comparing the response of these cells to wild-type cells upon treatment with IGF-I (57-70) can definitively determine if the peptide's effects are mediated through this specific receptor.

Mutant Receptor Expression: Cell lines can be engineered to express IGF-1R with specific mutations. For instance, mutating key tyrosine residues in the kinase domain can prevent the activation of downstream pathways. Studying the effects of IGF-I (57-70) in these cells can help map the specific signaling branches activated by the fragment.

Reporter Cell Lines: As mentioned in HTS, stable cell lines containing integrated reporter gene constructs responsive to IGF-I signaling are valuable tools for detailed dose-response studies and for investigating the duration of the signaling response to the IGF-I (57-70) peptide.

| Cell Line Type | Engineering Approach | Purpose in IGF-I (57-70) Research |

| IGF-1R Knockout | CRISPR-Cas9 / TALENs | To verify if the biological effects of the peptide are dependent on the IGF-1 receptor. |

| IGF-1R Knockdown | siRNA / shRNA | To transiently or stably reduce IGF-1R expression to assess its role in peptide activity. |

| Mutant IGF-1R | Site-Directed Mutagenesis | To investigate which specific domains or residues of the receptor are required for interaction with and signaling by the peptide. |

| Reporter Lines | Stable Transfection | To provide a quantifiable readout of signaling pathway activation for functional characterization. |

Employment of In Vitro Organotypic Culture Models for Tissue-Specific Effects

While traditional 2D cell culture provides valuable molecular insights, it often fails to replicate the complex three-dimensional architecture and cell-cell interactions of native tissues. Organotypic culture models offer a more physiologically relevant environment to study the tissue-specific effects of IGF-I (57-70).

Tissue Explant Cultures: Small pieces of tissue (e.g., from muscle, cartilage, or bone) are maintained in culture. Treating these explants with IGF-I (57-70) allows researchers to study its effects on cell behavior, extracellular matrix production, and tissue structure in a context that preserves the native cellular heterogeneity and architecture. mdpi.com

Organoids: These are self-organizing 3D structures grown from stem cells that recapitulate key structural and functional aspects of an organ. Organoid models can be used to investigate the developmental or regenerative effects of IGF-I (57-70) on specific tissues in a highly controlled in vitro setting.

3D Bioprinted Tissues: Advanced biofabrication techniques can be used to create tissue constructs with defined architectures. Incorporating IGF-I (57-70) into the bio-ink or culture medium for these constructs can be used to assess its potential in tissue engineering and regenerative medicine applications.

Application of Preclinical In Vivo Animal Models for Functional Evaluation

To understand the physiological and potential therapeutic effects of IGF-I (57-70) in a whole organism, preclinical studies in animal models are indispensable. These models allow for the evaluation of the peptide's efficacy, pharmacokinetics, and biodistribution.

Disease/Injury Models: The effects of IGF-I (57-70) can be tested in established animal models of various conditions. For example, its role in muscle repair can be studied in models of muscular dystrophy or acute muscle injury. nih.gov Its neuroprotective potential can be evaluated in models of ischemic stroke or neurodegenerative diseases. nih.govahajournals.org

Genetically Modified Animal Models: Transgenic animals, such as mice with a knockout of the IGF-1R in a specific tissue (conditional knockout), are invaluable for determining the tissue-specific targets of IGF-I (57-70) in vivo. nih.gov For instance, liver-specific IGF-I deficient mice have been used to study the metabolic effects of IGF-I signaling. mdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Animal models are used to determine how the IGF-I (57-70) peptide is absorbed, distributed, metabolized, and excreted (ADME). These studies are crucial for understanding the peptide's bioavailability and for correlating its concentration in the body with its biological effects over time.

| Animal Model Type | Description | Application for IGF-I (57-70) Research |

| Acute Injury Models | e.g., Cardiotoxin-induced muscle injury, Middle cerebral artery occlusion (MCAO) for stroke. | Evaluating the peptide's ability to promote tissue repair and functional recovery. nih.gov |

| Chronic Disease Models | e.g., Dystrophic (mdx) mice for muscular dystrophy, Diabetic (db/db) mice. | Assessing the long-term effects of the peptide on disease progression and pathology. nih.gov |

| Conditional Knockout Mice | Gene of interest (e.g., IGF-1R) is deleted in a specific cell type or tissue. | Dissecting the tissue-specific mechanisms of action of the peptide. nih.gov |

Future Research Directions and Potential Preclinical Applications

Deeper Elucidation of Structure-Function Relationships and Minimal Active Sequences within the C-Terminal Domain

A primary avenue for future research lies in the detailed examination of the structure-function relationship of the IGF-I (57-70) fragment. While it is a component of the larger C-terminal domain of IGF-I, its capacity to act as an independent, minimal active sequence is not yet fully understood. The C-domain of IGF-I is crucial for high-affinity binding to the IGF-1 receptor. Therefore, investigations are needed to determine if the 57-70 sequence constitutes a critical binding motif or if it possesses other intrinsic biological activities.

Key research questions to be addressed include:

Does the isolated IGF-I (57-70) peptide adopt a stable secondary structure in solution?

Which specific amino acid residues within the ALLETYCATPAKSE sequence are critical for any observed biological function?

Does this fragment contribute to the binding affinity and specificity of the full-length IGF-I for its receptors or binding proteins?

Computational modeling and structural biology techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, will be instrumental in answering these questions. Alanine scanning mutagenesis, where individual amino acids are systematically replaced with alanine, can further pinpoint the residues essential for the peptide's structure and function.

Identification of Novel Binding Partners and Downstream Effectors Specific to the Fragment

A significant knowledge gap exists regarding the potential binding partners and downstream signaling pathways that may be specifically modulated by the IGF-I (57-70) fragment. While the full-length IGF-I protein interacts with a well-characterized set of receptors and binding proteins, it is conceivable that this smaller peptide could have unique interacting molecules.

Future studies should employ techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening to identify proteins from cell lysates or biological fluids that bind to the ALLETYCATPAKSE peptide. Once potential binding partners are identified, subsequent research will be necessary to validate these interactions and to elucidate the downstream signaling cascades that are activated or inhibited. This could reveal novel mechanisms of action that are distinct from those of the parent IGF-I molecule.

Exploration of Fragment Activity in Specific Cellular Contexts and Disease Models (Preclinical)

Despite its commercial availability for research purposes, there is a notable absence of published preclinical studies investigating the biological effects of the isolated IGF-I (57-70) peptide in specific cellular contexts or animal disease models. This represents a critical area for future research to ascertain the fragment's potential therapeutic relevance.

Preclinical investigations should be designed to assess the activity of the ALLETYCATPAKSE peptide in a variety of in vitro and in vivo models. For instance, given the known roles of IGF-I in cellular proliferation, differentiation, and survival, studies could explore the effects of this fragment on:

Wound healing: Assessing its impact on fibroblast and keratinocyte migration and proliferation.

Neuroprotection: Investigating its potential to protect neurons from ischemic or neurotoxic damage in cell culture and animal models of stroke or neurodegenerative diseases.

Metabolic regulation: Examining its influence on glucose uptake and metabolism in muscle and adipose cells.

These preclinical studies are essential to build a foundational understanding of the peptide's pharmacological profile and to identify potential therapeutic areas where it may offer a benefit.

Design and Synthesis of Optimized Peptide Analogues with Enhanced Specificity or Potency for Preclinical Studies

Should the native IGF-I (57-70) fragment demonstrate promising biological activity in preclinical models, the subsequent step would be the rational design and synthesis of optimized peptide analogues. The native peptide may have limitations, such as a short in vivo half-life due to proteolytic degradation, which could be overcome through chemical modifications.

Strategies for the development of enhanced analogues could include:

Substitution with non-natural amino acids: To increase resistance to enzymatic cleavage.

Cyclization: To create a more constrained and potentially more active conformation.

Pegylation: To increase the hydrodynamic radius and extend the circulating half-life.

The goal of these medicinal chemistry efforts would be to generate novel peptide candidates with improved pharmacokinetic and pharmacodynamic properties, making them more suitable for further preclinical development. Structure-activity relationship (SAR) studies would be integral to this process, guiding the design of analogues with enhanced specificity for a particular molecular target or with increased biological potency. The development of such optimized analogues is a critical step in translating a promising peptide fragment into a potential therapeutic lead.

Q & A

Q. How can researchers accurately quantify Insulin-like Growth Factor I (57-70) in cell culture or serum samples?

Methodological Answer:

- Use validated ELISA kits with pre-coated plates specific for IGF-I (57-70) to avoid cross-reactivity with full-length IGF-I or IGF-II. Ensure samples are acid-ethanol extracted to dissociate IGF-binding proteins (IGFBPs), which can interfere with detection .

- Prepare standards via serial dilution (e.g., 96 ng/mL stock diluted to 0.75 ng/mL) and include controls to validate assay precision. Measure absorbance at 450 nm and calculate concentrations using a four-parameter logistic curve .

Q. What experimental protocols ensure the structural integrity of synthetic IGF-I (57-70) peptides during storage?

Methodological Answer:

- Lyophilize peptides and store at -20°C in aliquots to prevent repeated freeze-thaw cycles. Reconstitute in sterile PBS (pH 7.4) or acetic acid (0.1%) to maintain solubility. Verify purity (>95%) via HPLC or mass spectrometry before use .

- Monitor degradation using SDS-PAGE or circular dichroism to confirm secondary structure preservation .

Q. How do researchers distinguish IGF-I (57-70) from full-length IGF-I in functional assays?

Methodological Answer:

- Employ Western blotting with antibodies targeting the C-terminal epitope (e.g., residues 57-70) to avoid cross-reactivity with full-length IGF-I .

- Use competitive binding assays with radiolabeled IGF-I (57-70) and IGFBP-3 to assess binding specificity, as the truncated peptide lacks domains required for high-affinity IGFBP interactions .

Advanced Research Questions

Q. How can conflicting data on IGF-I (57-70)'s role in oxidative stress be resolved?

Methodological Answer:

- Replicate studies using standardized ROS detection methods (e.g., DCFDA fluorescence) and control for cell type-specific responses. For example, IGF-I (57-70) increases ROS in microglia via flavin-containing oxidases but may suppress oxidative stress in neurons due to differential receptor signaling .

- Perform dose-response curves (e.g., 10–100 nM) and compare outcomes across models (primary cells vs. immortalized lines) to identify context-dependent effects .

Q. What strategies optimize IGF-I (57-70) delivery in in vivo neuroprotection studies?

Methodological Answer:

- Use intranasal administration or peptide-loaded nanoparticles to bypass the blood-brain barrier. Validate delivery efficiency via fluorescent tagging (e.g., Alexa Fluor 488) and confocal imaging .

- Combine IGF-I (57-70) with IGFBP-1 fragments to prolong half-life, as the peptide’s short circulation time limits bioavailability .

Q. How do researchers address discrepancies in IGF-I (57-70) binding affinity measurements across assays?

Methodological Answer:

- Standardize buffer conditions (e.g., pH 7.4, 150 mM NaCl) to minimize ionic interference in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assays .

- Validate findings using orthogonal methods: Compare SPR-derived KD values with competitive ELISA or radioligand displacement assays .

Q. What statistical approaches are critical for analyzing IGF-I (57-70) dose-dependent effects in multi-group experiments?

Methodological Answer:

- Apply one-way ANOVA with post-hoc Tukey tests for comparisons across ≥3 groups. For non-normal data, use Kruskal-Wallis with Dunn’s correction. Report effect sizes (e.g., Cohen’s d) and power analysis to ensure reproducibility .

- Use nonlinear regression (e.g., sigmoidal curve fitting) to model EC50 values in functional assays .

Methodological Challenges & Solutions

Q. How can researchers mitigate interference from IGFBPs when measuring IGF-I (57-70) in complex biological matrices?

Methodological Answer:

- Pre-treat samples with acid-ethanol (12.5% v/v) to precipitate IGFBPs, followed by neutralization with Tris-base. Validate recovery rates using spiked synthetic IGF-I (57-70) .

- Employ size-exclusion chromatography to separate free IGF-I (57-70) from bound fractions before analysis .

Q. What quality control steps ensure batch-to-batch consistency in synthetic IGF-I (57-70) production?

Methodological Answer:

Q. How do researchers reconcile IGF-I (57-70)'s dual roles in promoting growth and apoptosis in cancer models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.